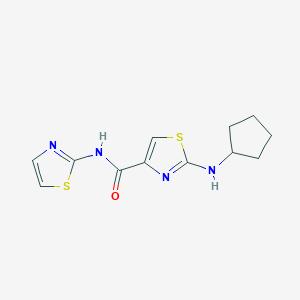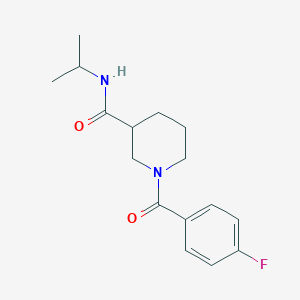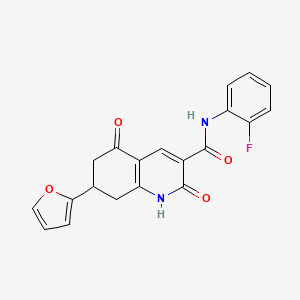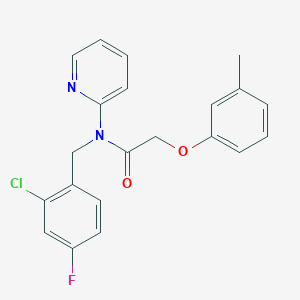
2-(2-chloro-4-fluorobenzyl)-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves multistep chemical reactions, including Friedel-Crafts acylation, cyclization, and condensation reactions. For example, Soliman and El-Sakka (2011) described a synthesis approach involving Friedel-Crafts acylation followed by cyclization and condensation to produce various pyridazinone derivatives (Soliman & El-Sakka, 2011). Similarly, the synthesis of related compounds can involve reactions like dehydrogenation and Michael addition, indicating the versatility of synthetic routes for these compounds.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives can be elucidated using spectroscopic methods and X-ray crystallography. The molecular structure is critical for understanding the compound's interaction with biological targets. For instance, El Kalai et al. (2023) used density functional theory (DFT) and molecular docking analysis to investigate the physiochemical properties of a pyridazin-3(2H)-one derivative, highlighting the importance of molecular structure in predicting pharmaceutical effectiveness (El Kalai et al., 2023).
Chemical Reactions and Properties
Pyridazinone compounds undergo various chemical reactions, including halogenation, amination, and Michael addition, which can modify their chemical properties and biological activity. Barlin et al. (1996) demonstrated how pyridazinone derivatives could be modified through chemical reactions to bind selectively to certain receptor sites, indicating the compound's versatile chemical reactivity and potential for targeted biological activity (Barlin et al., 1996).
Physical Properties Analysis
The physical properties of pyridazinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their formulation and application in pharmaceuticals. The crystal structure and solubility can influence the compound's bioavailability and efficacy. Investigations into the crystalline structure, as discussed by Zhi (2009), provide insights into the intermolecular interactions that stabilize the crystal structure of these compounds (Zhi, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, define the therapeutic potential of pyridazinone derivatives. Studies like those by Kamble et al. (2015) explore the biological activities of pyridazinone derivatives, such as anticancer and antioxidant properties, based on their chemical structure and properties (Kamble et al., 2015).
Propriétés
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O2/c1-25-17-9-13(21)4-5-14(17)16-6-7-18(24)23(22-16)10-11-2-3-12(20)8-15(11)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFOPJHIQNNCCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-5-(2-thienyl)-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4512199.png)

![N-(3-chlorophenyl)-N'-[2-methyl-3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4512226.png)


![3-{1-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4512235.png)
![N-(2,3-dimethylphenyl)-N'-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B4512251.png)
![2-methyl-3-{[2-(2-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4512262.png)
![2-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4512265.png)

![N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}valine](/img/structure/B4512273.png)
![6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4512281.png)

